
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride is a synthetic organic compound belonging to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by a thiazolidine ring substituted with a 6-(pentylthio)hexyl group and is present as a hydrochloride salt. Thiazolidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the condensation of cysteamine with an aldehyde or ketone. For this compound, cysteamine reacts with an appropriate aldehyde to form the thiazolidine core.
Introduction of the 6-(Pentylthio)hexyl Group: The 6-(pentylthio)hexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated hexyl compound with pentanethiol, followed by attachment to the thiazolidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify the identity and purity of the final product.
化学反应分析
Types of Reactions
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Thiazolidines: Obtained via reduction reactions.
Substituted Thiazolidines: Resulting from nucleophilic substitution reactions.
科学研究应用
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
相似化合物的比较
Similar Compounds
Thiazolidine: The parent compound with a simpler structure.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes.
Rhodanine: A related compound with bioactive properties.
Uniqueness
Thiazolidine, 3-(6-(pentylthio)hexyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl chain with a thioether linkage enhances its lipophilicity and potential interactions with biological membranes and proteins.
属性
CAS 编号 |
41956-97-2 |
|---|---|
分子式 |
C14H30ClNS2 |
分子量 |
312.0 g/mol |
IUPAC 名称 |
3-(6-pentylsulfanylhexyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H29NS2.ClH/c1-2-3-7-11-16-12-8-5-4-6-9-15-10-13-17-14-15;/h2-14H2,1H3;1H |
InChI 键 |
ZPROCDMEUHMNTJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCSCCCCCCN1CCSC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
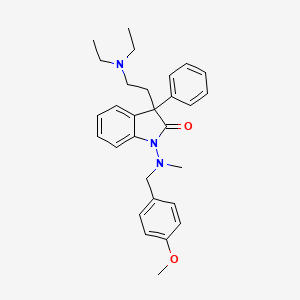

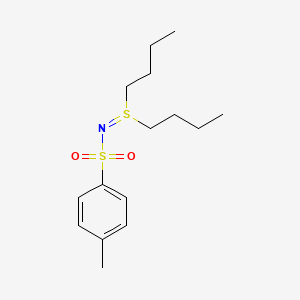
![2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)
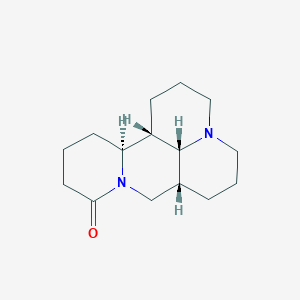
![N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12005298.png)

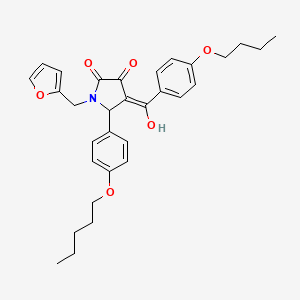
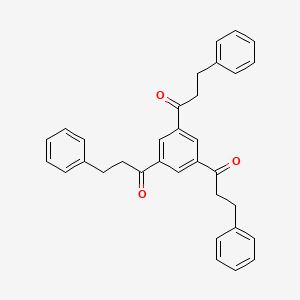
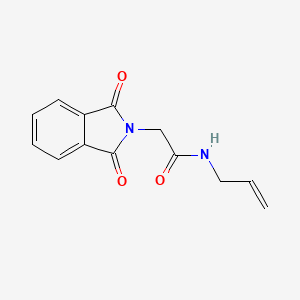
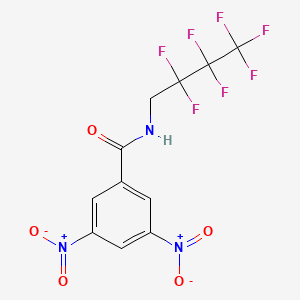
![1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)
